molecular formula C7H7ClFNO B2685607 4-Chloro-5-fluoro-2-methoxyaniline CAS No. 1268392-91-1

4-Chloro-5-fluoro-2-methoxyaniline

Cat. No.: B2685607
CAS No.: 1268392-91-1
M. Wt: 175.59
InChI Key: QULHJMQJXYTTTA-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-methoxyaniline typically involves the nitration of 4-chloro-2-fluoroaniline followed by reduction and methoxylation. The nitration step introduces a nitro group, which is then reduced to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce aniline derivatives .

Scientific Research Applications

4-Chloro-5-fluoro-2-methoxyaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-5-methoxyaniline
  • 2-Chloro-5-methoxyaniline
  • 5-Chloro-2-methoxyaniline

Comparison

4-Chloro-5-fluoro-2-methoxyaniline is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications due to these substituents .

Properties

IUPAC Name

4-chloro-5-fluoro-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULHJMQJXYTTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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